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Compound of Interest

Compound Name: Diammonium adipate

Cat. No.: B107630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diammonium adipate, the diammonium salt of adipic acid, is a promising excipient for the

development of controlled-release oral solid dosage forms. Its utility is primarily derived from its

properties as a salt of a weak acid and a weak base, which allows it to function as an effective

pH-modulating agent within a drug formulation. This is particularly advantageous for active

pharmaceutical ingredients (APIs) with pH-dependent solubility, as diammonium adipate can

help create a stable micro-environmental pH within the dosage form, leading to a more

consistent and pH-independent drug release profile as it passes through the variable pH

environments of the gastrointestinal (GI) tract.[1][2][3][4][5]

These application notes provide a comprehensive framework for the utilization of diammonium
adipate in the formulation of controlled-release matrix tablets. The included protocols are

based on established principles for similar adipic acid salts and serve as a detailed guide for

formulation development and evaluation.[6]

Physicochemical Properties of Diammonium
Adipate
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Property Value Reference

Chemical Formula C6H16N2O4 [7]

Molecular Weight 180.20 g/mol [7]

Melting Point 152°C [7]

Boiling Point 338.5°C at 760 mmHg [7]

Density 1.25 g/cm³ [7]

Appearance White crystalline powder

pKa of Adipic Acid 4.41 and 5.41 [1]

Proposed Mechanisms of Action in Controlled-
Release Formulations
Diammonium adipate is proposed to modulate drug release through two primary mechanisms

when incorporated into a hydrophilic polymer matrix system:

pH Modulation for pH-Independent Release: For APIs with solubility that changes with pH,

diammonium adipate acts as a buffering agent, creating a stable pH microenvironment

within the tablet matrix. This localized pH control ensures consistent drug dissolution and

release, mitigating the impact of the fluctuating pH of the GI tract.[6]

Pore Formation in Hydrophobic Matrices: As a water-soluble salt, diammonium adipate can

be incorporated into insoluble polymer matrices. Upon contact with gastrointestinal fluids, it

dissolves and leaches out, creating a network of pores and channels. This increases the

surface area for drug dissolution and provides pathways for drug diffusion, thereby

modulating the release rate.[6]
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Mechanism 1: pH Modulation Mechanism 2: Pore Formation
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Caption: Proposed mechanisms of diammonium adipate in controlled-release systems.

Experimental Protocols
The following protocols are adapted from established methods for monosodium adipate and

provide a robust framework for the formulation and evaluation of controlled-release tablets

incorporating diammonium adipate.[6]

Protocol 1: Formulation of Controlled-Release Matrix
Tablets via Wet Granulation
Objective: To prepare controlled-release matrix tablets containing a model API and varying

concentrations of diammonium adipate using the wet granulation method.

Materials:
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Active Pharmaceutical Ingredient (API)

Diammonium Adipate (pH modifier/pore-former)

Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)

Microcrystalline Cellulose (MCC PH101) (Filler/Binder)

Polyvinylpyrrolidone (PVP K30) (Binder)

Magnesium Stearate (Lubricant)

Isopropyl Alcohol (Granulating fluid)

Equipment:

Electronic weighing balance

High-shear granulator or mortar and pestle

Sieves (e.g., 20 and 60 mesh)

Tray dryer or fluid bed dryer

Tablet compression machine

Hardness tester, friability tester, thickness gauge

Methodology:

Weighing: Accurately weigh all ingredients as per the formulation table below (Table 1).

Dry Mixing: Sift the API, diammonium adipate, HPMC, and MCC through a 20-mesh sieve.

Mix the powders in a blender for 15 minutes for uniform distribution.

Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add the

binder solution to the powder blend while mixing until a coherent mass is formed.

Wet Screening: Pass the wet mass through a 20-mesh sieve to form granules.
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Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying

(LOD) is less than 2%.

Dry Screening: Pass the dried granules through a 60-mesh sieve to break any aggregates.

Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.

Compression: Compress the final blend into tablets using a rotary tablet press to a target

weight and hardness.

Protocol 2: In-Vitro Dissolution Study
Objective: To evaluate the drug release profile from the formulated tablets under different pH

conditions to assess the impact of diammonium adipate.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Media:

0.1 N HCl (pH 1.2) for the first 2 hours

Phosphate Buffer (pH 6.8) for the remaining 10 hours

Parameters:

Rotation Speed: 50 RPM

Temperature: 37 ± 0.5°C

Volume of Medium: 900 mL

Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12 hours

Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)

Methodology:

Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.
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Begin the test and withdraw 5 mL samples at the specified time points.

After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.

Continue sampling at the specified intervals for up to 12 hours.

Analyze the withdrawn samples for drug content using a validated analytical method (e.g.,

UV-Vis spectrophotometry or HPLC).

Calculate the cumulative percentage of drug released at each time point, correcting for the

previously removed samples.

Data Presentation
The following tables present hypothetical data for formulations with varying concentrations of

diammonium adipate to illustrate its potential effect on tablet properties and drug release.

This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Tablet Formulations with Varying Diammonium Adipate Concentrations

Ingredient
(mg/tablet)

Formulation
F1 (0%)

Formulation
F2 (5%)

Formulation
F3 (10%)

Formulation
F4 (15%)

Model API 100 100 100 100

Diammonium

Adipate
0 20 40 60

HPMC K100M 120 120 120 120

MCC PH101 175 155 135 115

PVP K30 10 10 10 10

Magnesium

Stearate
5 5 5 5

Total Weight

(mg)
410 410 410 410
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Table 2: Hypothetical Cumulative Drug Release Data (%)

Time (hours)
Formulation
F1 (0% DAA)

Formulation
F2 (5% DAA)

Formulation
F3 (10% DAA)

Formulation
F4 (15% DAA)

1 15 20 25 30

2 25 32 40 48

4 40 50 62 75

6 55 68 80 92

8 70 85 95 101

10 82 96 102 -

12 93 101 - -

Interpretation of Hypothetical Data: The data in Table 2 suggests that as the concentration of

diammonium adipate increases, the rate of drug release also increases. This is consistent

with its proposed role as a hydrophilic pore-former, where higher concentrations would create a

more porous matrix, facilitating faster drug diffusion.[6] This allows for the precise modulation of

the release profile to meet specific therapeutic needs.
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Caption: General workflow for formulation and evaluation of controlled-release tablets.
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The role of diammonium adipate in controlled-release formulations is that of a pharmaceutical

excipient, where it modifies the physicochemical properties of the dosage form to control the

rate of drug release. There is currently no evidence to suggest that diammonium adipate, at

the concentrations used in pharmaceutical formulations, directly interacts with or modulates

any biological signaling pathways. Its function is confined to the drug delivery system itself.

Conclusion
Diammonium adipate presents a viable and valuable option for formulators seeking to

develop robust controlled-release drug products, particularly for APIs with pH-dependent

solubility. By acting as an internal pH modifier and/or a pore-former, it can be used to engineer

a desired drug release profile. The protocols and data presented here provide a foundational

guide for the research and development of such advanced drug delivery systems. Experimental

validation of the hypothetical data is a necessary next step in harnessing the full potential of

diammonium adipate in controlled-release technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b107630#diammonium-adipate-in-controlled-release-
formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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